2-(4-(isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
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Overview
Description
2-(4-(Isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is an organic compound known for its application in various scientific fields. It features a combination of functional groups, such as acetamide, pyrrolidine, and isopropylthio, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves several steps:
Formation of Isopropylthio Phenyl Precursor:
Reaction of 4-chlorobenzene with isopropyl mercaptan in the presence of a base, such as sodium hydroxide, to form 4-isopropylthiophenol.
Acylation Reaction:
4-isopropylthiophenol undergoes acylation with chloroacetyl chloride in the presence of an acid catalyst to yield 2-(4-(isopropylthio)phenyl)acetyl chloride.
Formation of Pyrrolidinyl Phenyl Intermediate:
Reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with acetic anhydride to form the corresponding acetylated derivative.
Final Coupling:
The acetylated derivative is coupled with 2-(4-(isopropylthio)phenyl)acetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods: Industrial production might involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. Factors such as reaction time, temperature, and choice of solvents and catalysts would be crucial.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation:
The compound can undergo oxidation, particularly at the isopropylthio group, leading to sulfoxide or sulfone derivatives.
Reduction:
Reduction can occur at the acetamide group or the aromatic rings under specific conditions, such as with hydrogen gas and a suitable catalyst.
Substitution:
Various substitution reactions at the aromatic rings are possible, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation can yield sulfoxides or sulfones.
Reduction can yield reduced acetamide derivatives.
Substitution can yield halogenated aromatic compounds.
Scientific Research Applications
2-(4-(Isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has applications in multiple scientific fields:
Chemistry: Used as an intermediate for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action varies depending on its application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. Its functional groups enable it to bind to particular proteins, influencing cellular pathways and responses.
Comparison with Similar Compounds
2-(4-(Isopropylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be compared to other compounds with similar structures but different functional groups:
2-(4-(Methylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Differing by the isopropylthio group.
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Lacks the isopropylthio and 4-(isopropylthio)phenyl groups.
2-(4-(Ethylthio)phenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Ethylthio group instead of isopropylthio.
These structural variations lead to differences in reactivity, biological activity, and applications, highlighting the uniqueness of this compound.
Remember, this article should be continuously updated as new research and applications emerge. Let me know if there's anything else you need.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-15(2)27-19-10-7-17(8-11-19)13-21(25)23-18-9-6-16(3)20(14-18)24-12-4-5-22(24)26/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQHPQLYOVLTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)SC(C)C)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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